2-Acetyl-7-(2,3-epoxypropoxy)benzofuran
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Overview
Description
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a chemical compound with the molecular formula C13H12O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran typically involves the reaction of 2-acetyl-7-hydroxybenzofuran with glycidol. The reaction is carried out in an inert organic solvent under dehydration conditions . This method ensures the formation of the epoxypropoxy group at the 7th position of the benzofuran ring.
Chemical Reactions Analysis
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran involves its interaction with specific molecular targets. In the case of its role as an intermediate in Befunolol synthesis, it acts on β-adrenergic receptors, leading to partial agonist activity. This interaction modulates the sympathetic nervous system, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran can be compared with other benzofuran derivatives such as:
2-Acetylbenzofuran: Lacks the epoxypropoxy group, leading to different reactivity and applications.
7-Hydroxy-2-acetylbenzofuran: Contains a hydroxyl group instead of the epoxypropoxy group, affecting its chemical behavior and biological activity.
Befunolol: A β-adrenergic blocker synthesized using this compound as an intermediate.
Properties
IUPAC Name |
1-[7-(oxiran-2-ylmethoxy)-1-benzofuran-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8(14)12-5-9-3-2-4-11(13(9)17-12)16-7-10-6-15-10/h2-5,10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECGUZXORZTNIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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